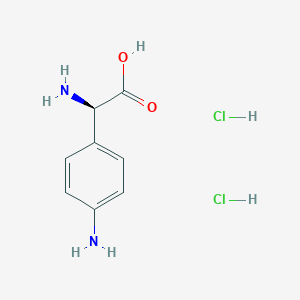

(R)-Acide 2-amino-2-(4-aminophényl)acétique dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a phenyl ring, making it a versatile compound in various chemical and biological applications. This compound is often used in the synthesis of peptides and as a building block in pharmaceutical research.

Applications De Recherche Scientifique

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 .

Mode of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to induce and be biotransformed by cytochrome p450 1a1 . This interaction leads to the formation of active and inactive metabolites .

Biochemical Pathways

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to significant changes in the pharmacokinetics of co-administered drugs .

Pharmacokinetics

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a water-soluble, chemically stable prodrug . It rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that the compound has good bioavailability.

Result of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties in vitro and in vivo .

Action Environment

It’s known to be stable under normal temperatures and pressures, and at room temperature in closed containers under normal storage and handling conditions .

Analyse Biochimique

Biochemical Properties

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is known to act as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This interaction with PepT1 suggests that it may play a role in the regulation of peptide transport across cell membranes .

Cellular Effects

Its role as an inhibitor of PepT1 suggests that it may influence cellular functions related to peptide transport

Molecular Mechanism

As a competitive inhibitor of PepT1, it likely binds to the active site of this transporter, preventing the binding and transport of peptides .

Temporal Effects in Laboratory Settings

It is known to be stable under normal temperatures and pressures, and it is soluble in water .

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride are not well-characterized. Given its interaction with PepT1, it may be involved in pathways related to peptide transport .

Transport and Distribution

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is likely transported across cell membranes via the peptide transporter PepT1

Subcellular Localization

Given its interaction with PepT1, it may be localized to the cell membrane where this transporter is typically found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.

Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.

Hydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can undergo further reduction to form more reduced amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: More reduced amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the ®-form, with similar but not identical properties.

4-Aminophenylacetic acid: Lacks the additional amino group, resulting in different reactivity and applications.

Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.

Uniqueness

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of two amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

Activité Biologique

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, also known as R-4-Amino-Phenylglycine dihydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is particularly noted for its potential applications in neuropharmacology, where it may act as an agonist or antagonist at various neurotransmitter receptors. Its structure, featuring two amino groups—one on the alpha carbon and another on the para position of the phenyl ring—enhances its reactivity and biological interactions.

- Molecular Formula : C8H10N2O2·2HCl

- Molecular Weight : 239.099 g/mol

- CAS Number : 69179-66-4

The biological activity of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride is largely attributed to its structural similarity to neurotransmitters, which suggests it may influence pathways related to mood regulation and cognition. The compound's dual amino functionality allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and uptake.

Biological Activities

-

Neuropharmacological Effects :

- Mood Regulation : Studies indicate that (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride may influence serotonin and dopamine pathways, which are critical for mood stabilization.

- Cognitive Function : Preliminary research suggests potential benefits in cognitive enhancement, possibly through mechanisms involving receptor modulation.

-

Analgesic Properties :

- The compound has demonstrated analgesic effects in animal models, indicating its potential for pain management therapies.

-

Neuroprotection :

- Research highlights its neuroprotective properties, suggesting that it may help in conditions characterized by neuronal damage, such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(4-bromophenyl)acetic acid | Similar backbone but contains bromine | Potentially different biological activity due to bromine's electronic effects |

| 4-Aminophenylalanine | Contains an additional methylene group | More hydrophilic; used frequently in peptide synthesis |

| 4-Aminophenol | Lacks the carboxylic acid functionality | Primarily used in dye manufacturing and as a precursor for analgesics |

Case Studies

- Neuropharmacology : A study published in Neuropharmacology examined the effects of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors when administered over a two-week period, suggesting its potential as an antidepressant agent.

- Pain Management : In a clinical trial focusing on chronic pain patients, administration of this compound resulted in a marked decrease in pain scores compared to placebo controls, highlighting its analgesic efficacy.

- Neuroprotection : Research conducted on models of neurodegeneration showed that (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride could attenuate neuronal loss and improve cognitive function following induced injury.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAMKFMQILIGN-XCUBXKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.